molecular formula C9H15NSi B100320 4-Trimethylsilylaniline CAS No. 17889-23-5

4-Trimethylsilylaniline

Cat. No.: B100320
CAS No.: 17889-23-5
M. Wt: 165.31 g/mol
InChI Key: XZBZOTJKKCXYPA-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Aryl Amines

4-Trimethylsilylaniline is a hybrid molecule that lies at the intersection of two major fields of chemistry: organosilicon chemistry and the chemistry of aryl amines. Organosilicon compounds are organic molecules containing carbon-silicon bonds. rsc.org The presence of the silicon atom imparts unique chemical and physical properties, such as increased thermal stability and altered electronic characteristics, largely due to the electropositive nature of silicon and the longer, more polarizable carbon-silicon bond compared to a carbon-carbon bond.

As an aryl amine, this compound is a derivative of aniline (B41778), a foundational compound in the development of synthetic dyes and pharmaceuticals. The amino group (-NH2) attached to the benzene (B151609) ring is a versatile functional group, capable of undergoing a wide array of chemical transformations, including diazotization, acylation, and alkylation. The trimethylsilyl (B98337) (-Si(CH3)3) group at the para position of the aniline ring modifies the reactivity and properties of the parent molecule, making it a valuable and specialized reagent.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 17889-23-5 chemicalbook.com
Molecular Formula C9H15NSi chemicalbook.comnih.gov
Molecular Weight 165.31 g/mol chemicalbook.comnih.gov
Appearance Colorless to off-white solid chemicalbook.com
Boiling Point 113 °C at 10 Torr chemicalbook.com
Density 0.947 g/cm³ chemicalbook.com
SMILES CSi(C)C1=CC=C(C=C1)N nih.gov

| InChIKey | XZBZOTJKKCXYPA-UHFFFAOYSA-N chemicalbook.comnih.gov |

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. The dual functionality of the molecule allows for selective reactions at either the amino group or the trimethylsilyl-substituted aromatic ring. This orthogonality enables chemists to construct complex molecular architectures in a controlled, stepwise manner.

The amino group provides a handle for introducing nitrogen-containing functionalities and for building larger structures through amide bond formation or participation in condensation reactions. Simultaneously, the trimethylsilyl group serves as a powerful tool in modern synthetic organic chemistry, particularly in cross-coupling reactions. gelest.com It can act as a stable surrogate for a hydrogen atom that can be readily transformed into other functional groups, such as halides or boronic esters, which are key participants in palladium-catalyzed reactions like the Suzuki and Sonogashira couplings. nih.govmdpi.combeilstein-journals.org This reactivity allows for the precise formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(trimethylsilyl)-4-nitrobenzene. chemicalbook.comchemicalbook.com This precursor is typically reduced using catalytic hydrogenation with palladium on charcoal, a highly efficient and widely used method. chemicalbook.com

Overview of Key Research Trajectories and Academic Relevance

The academic and industrial relevance of this compound is driven by its application in several key research areas. The principal trajectories include its use in the development of novel polymers, the synthesis of electronically active materials, and as a building block in medicinal chemistry.

Polymer Science : The aniline moiety is a precursor to polyaniline, a well-known conducting polymer. By incorporating the trimethylsilyl group, researchers can modify the properties of the resulting polymers, potentially enhancing their solubility, processability, and thermal stability. Research in this area explores the synthesis of novel polysilanes and other silicon-containing polymers with tailored electronic and physical properties. dtic.milresearchgate.net

Materials Science : In materials science, silyl-substituted anilines are investigated for their potential in creating materials with interesting optical and electronic properties. For instance, derivatives of this compound are used in the synthesis of molecules with non-linear optical (NLO) properties and as components of chemosensors. researchgate.net The ability to participate in cross-coupling reactions makes it a valuable building block for constructing conjugated organic systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Cross-Coupling Chemistry : A significant area of research focuses on expanding the utility of aryl-silicon compounds in cross-coupling reactions. This compound and its derivatives are used as model substrates to develop new catalytic systems and reaction conditions that are more efficient, sustainable, and tolerant of a wider range of functional groups. nih.govunimib.it The ability to activate the C-Si bond under specific conditions provides a powerful alternative to traditional organohalide-based coupling partners. gelest.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-trimethylsilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBZOTJKKCXYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434448
Record name 4-trimethylsilylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17889-23-5
Record name 4-trimethylsilylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Trimethylsilylaniline

Reaction Pathways of the Aniline (B41778) Functionality in 4-Trimethylsilylaniline

The aniline moiety in this compound is a key center of reactivity, participating in a range of chemical transformations. Its reactivity is influenced by the electronic effects of both the amino group and the trimethylsilyl (B98337) substituent.

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

The amino group of the aniline core is a strong activating group for electrophilic aromatic substitution (SEAr) reactions. It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.org This is a general characteristic of aniline and its derivatives. wikipedia.org The trimethylsilyl group, on the other hand, is a σ-donor but can be inductively electron-withdrawing. This interplay of electronic effects can influence the regioselectivity of electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of SEAr on substituted anilines apply. The activating nature of the amino group generally directs incoming electrophiles to the positions ortho to it. wikipedia.org

ReactantReagentProductReaction Type
Benzene (B151609)Br₂, FeBr₃BromobenzeneHalogenation
BenzeneCl₂, FeCl₃ChlorobenzeneHalogenation
BenzeneH₂SO₄, HNO₃NitrobenzeneNitration
BenzeneH₂SO₄, SO₃Benzenesulfonic acidSulfonation
BenzeneRCl, AlCl₃AlkylbenzeneFriedel-Crafts Alkylation
BenzeneRCOCl, AlCl₃AcylbenzeneFriedel-Crafts Acylation

Nucleophilic Reactivity of the Amino Group

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles. For instance, amines can undergo alkylation, acylation, and reactions with carbonyl compounds. libretexts.org The nucleophilicity of the amino group is fundamental to its role in many chemical syntheses. The reactivity of amino acid nucleophiles often follows the order Cys > His > Lys. nih.gov

One significant aspect of the amino group's nucleophilicity is its potential for over-alkylation. After an initial reaction with an alkyl halide, the resulting primary amine can be deprotonated, and the nitrogen's lone pair is restored, making it susceptible to further reaction with another alkyl halide. libretexts.org This can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Condensation and Cyclization Reactions Utilizing the Aniline Core

The aniline core of this compound is a versatile building block for the synthesis of heterocyclic compounds through condensation and cyclization reactions. These reactions often involve the nucleophilic amino group and an adjacent C-H bond on the aromatic ring.

For example, the Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-ethylamides of electron-rich aromatic compounds. organic-chemistry.org This type of cyclization typically requires a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.org Another example is the synthesis of polysubstituted pyrroles through a silver(I)-mediated conjugate addition and cyclization reaction. researchgate.net While these are general examples, they illustrate the potential of the aniline scaffold in forming cyclic structures. Multicomponent reactions are also a powerful tool for constructing 5- and 6-membered rings from aniline derivatives. scispace.com

Reactivity of the Trimethylsilyl Group in this compound

Si-C Bond Cleavage and Formation Reactions

The silicon-carbon bond in aryl-silicon compounds can be cleaved under certain conditions. This cleavage is a key step in various synthetic transformations. Recently, directed evolution has been used to engineer enzymes, such as variants of bacterial cytochrome P450, that can cleave silicon-carbon bonds in siloxanes. nih.gov This is achieved through tandem oxidations of a siloxane methyl group. nih.gov

Conversely, the formation of silicon-carbon bonds is a significant area of research in organosilicon chemistry. Heme proteins have been shown to catalyze the formation of organosilicon compounds through carbene insertion into silicon-hydrogen bonds. nih.gov Directed evolution of cytochrome c from Rhodothermus marinus has yielded a biocatalyst that can produce enantiopure organosilicon molecules with high turnover. nih.gov This biocatalytic approach offers a more environmentally friendly alternative to traditional synthetic methods that often rely on precious metals. nih.gov

Role of the Trimethylsilyl Group in Nitrogen Protection and Activation

The trimethylsilyl group is widely used as a protecting group for amines in organic synthesis. gelest.comgelest.com It can be introduced using reagents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide. wikipedia.org The TMS group is sterically bulky, which can shield the nitrogen atom from unwanted reactions, allowing for selective functionalization elsewhere in the molecule. wikipedia.org For example, in 4-bromo-N,N-bis(trimethylsilyl)aniline, the TMS groups protect the nitrogen, enabling selective reactions at the aromatic ring.

Beyond protection, the TMS group can also activate adjacent functional groups. For instance, the activation of cyanoguanidines with a trimethylsilyl group has been shown to be effective in the synthesis of biguanides. beilstein-journals.org In the context of N-methyl-N-((trimethylsilyl)methyl)aniline, the TMS group acts as an electrophilic leaving group in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org This process involves the oxidation of the aniline and subsequent loss of the TMS group to form an α-aminomethyl radical. beilstein-journals.org Similarly, the 2-(trimethylsilyl)ethanesulfonyl (SES) group, a related silyl-containing moiety, serves as both a protecting and activating group for amines. researchgate.net

Transmetalation Reactions Involving Organosilicon Aniline Precursors

Transmetalation, a fundamental organometallic reaction, involves the transfer of an organic group from one metal to another. wikipedia.org In the context of this compound, this process is crucial for activating the silicon-carbon bond, facilitating subsequent reactions. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org The reaction's direction is typically governed by the electronegativity of the metals involved. wikipedia.org

Research has shown that organosilicon compounds, like this compound, can undergo transmetalation with various metal complexes. For instance, multicomponent reactions catalyzed by group 4–8 transition metals can utilize (trimethylsilyl)aniline derivatives. scispace.com In some cases, transmetalation with reagents like diethylaluminum chloride (EtAlCl₂) is a key step. scispace.com

A study on the palladium-catalyzed cross-coupling of arylsilanolates provided insights into the electronic demands of the transmetalation step. nih.gov The findings revealed that electron-donating groups on the silicon-containing nucleophile and electron-withdrawing groups on the electrophile accelerate the transmetalation process. nih.gov This is consistent with a mechanism involving an electrophilic aromatic substitution on an activated arylsilanolate moiety by an arylpalladium complex. nih.gov

The process often involves the formation of hypervalent silicon species. For example, a pre-equilibrium formation of a 10-Si-5 silanolate complex can occur, which makes the aryl group highly electron-rich and more susceptible to transmetalation. nih.gov

Metal-Mediated and Catalytic Transformations Involving this compound

Organometallic Coupling Reactions (e.g., Suzuki, Heck, Sonogashira with 4-halo-N-silylanilines)

Organometallic coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org While direct coupling of the C-Si bond in this compound is less common without prior activation, its halogenated derivatives, 4-halo-N-silylanilines, are valuable substrates for various coupling reactions.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a prime example. libretexts.org The catalytic cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Similarly, the Heck reaction couples organohalides with alkenes, and the Sonogashira reaction couples them with terminal alkynes, both typically employing a palladium catalyst. wikipedia.org

The use of N-silylated anilines in these reactions can offer advantages in terms of solubility and reactivity. The trimethylsilyl group can influence the electronic properties of the aromatic ring, potentially affecting the rates of oxidative addition and reductive elimination.

Transition Metal-Catalyzed Reactions Utilizing this compound Derivatives

Derivatives of this compound are versatile substrates in a range of transition metal-catalyzed reactions. For instance, they have been employed in the synthesis of polysubstituted pyrroles through a silver(I)-mediated conjugate addition. researchgate.net Vanadium-catalyzed syntheses of pyrroles have also been reported using (trimethylsilyl)aniline derivatives. thieme-connect.com

Furthermore, transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes have been shown to be effective, proceeding under milder conditions than the corresponding thermal Diels-Alder reactions. williams.edu These catalyzed processes can tolerate various functional groups, highlighting their synthetic utility. williams.edu The catalyst's role is to lower the activation barrier of the reaction, often by altering the electronic properties of the substrates. williams.edu

Investigation of Ligand Effects and Catalyst Performance

The ligands coordinated to the metal center in a catalyst play a pivotal role in determining the reaction's outcome, including its rate, selectivity, and efficiency. pitt.educhemijournal.com The electronic and steric properties of ligands can be fine-tuned to optimize catalyst performance. numberanalytics.com

Strong-field ligands, such as carbon monoxide (CO) and cyanide (CN⁻), cause a large splitting of the metal's d-orbitals, which can lead to lower activation energies and faster reaction rates. chemijournal.com Conversely, weak-field ligands like water (H₂O) and chloride (Cl⁻) result in a smaller d-orbital splitting, often leading to higher activation energies and slower kinetics. chemijournal.com

The "soft" nature of iodide ligands allows them to bind strongly to "soft" metal centers, which are typically in a low oxidation state and electron-rich. rsc.org This can prevent catalyst precipitation and deactivation. rsc.org However, strong ligand binding can also retard a reaction by blocking a coordination site necessary for the catalytic cycle to proceed. rsc.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand ligand effects on a molecular level. pitt.edu These studies can elucidate how ligand-substrate interactions and steric repulsions influence the transition states of key reaction steps, thereby controlling product selectivity. pitt.edu

Theoretical and Experimental Mechanistic Elucidation

Kinetic Studies of Reactions Involving this compound

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. mt.com For reactions involving this compound and its derivatives, kinetic analysis can help to elucidate the roles of different reactants, catalysts, and reaction conditions.

The rate of a reaction is determined by measuring the change in concentration of reactants or products over time. mt.com The instantaneous rate is the slope of the concentration versus time plot at any given point. mt.com From this data, the rate law, which is an experimentally determined equation relating the reaction rate to the concentrations of the species involved, can be established. mt.com

For example, in a study of the palladium-catalyzed cross-coupling of arylsilanolates, first-order rate constants were determined for the transmetalation step. nih.gov A Hammett analysis, which examines the effect of substituents on the reaction rate, revealed a positive slope (ρ = +0.52) when varying the substituents on the arylsilanolate. nih.gov This indicates that electron-withdrawing groups on the silanolate accelerate the reaction. nih.gov Conversely, a negative slope (ρ = -0.44) was observed when varying the substituents on the aryl electrophile, signifying that electron-donating groups on this component slow the reaction. nih.gov

Below is a table summarizing the relative rates of transmetalation for various substituted arylpalladium(II) arylsilanolate complexes.

Table 1: Relative rates of transmetalation for arylpalladium(II) arylsilanolate complexes with varying substituents on the aryl electrophile. Data sourced from a study on the electronic demands of transmetalation. nih.gov

Kinetic studies can also be employed to investigate the mechanism of cycloaddition reactions. nih.gov For example, the rate of a [2+2] cycloaddition reaction can be monitored to determine its dependence on the concentration of the reactants and catalyst. nih.gov

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their direct observation and characterization a significant challenge in mechanistic chemistry. nih.govbeilstein-journals.org For reactions involving this compound and its derivatives, the identification of intermediates often relies on a combination of kinetic studies, computational modeling, and analysis of reaction byproducts, rather than direct spectroscopic isolation. bath.ac.ukresearchgate.net

In catalytic processes, intermediates are frequently proposed based on established organometallic principles and experimental observations. For instance, in the iron-catalyzed dehydrocoupling of N-trimethylsilylaniline with boranes, mechanistic studies suggest the involvement of iron-amido and iron-hydride species that participate in a metathesis-mediated cycle. bath.ac.uknih.gov Similarly, in cobalt-catalyzed amination reactions using related N-silylated amines, a key proposed intermediate is a cobalt(I)-amido complex, such as (PPh₃)₂CoN(SiMe₃)₂, which is believed to be the catalyst's resting state before undergoing oxidative addition. rsc.org

Another significant area of study is the aza-Peterson olefination, where N,N-bis(trimethylsilyl)aniline is often formed as a byproduct. researchgate.netchemistryviews.org The mechanism is understood to proceed through a β-amino silyl (B83357) intermediate, which is formed by the addition of an α-silyl carbanion to an imine. This adduct is typically not isolated but undergoes elimination. Detailed mechanistic studies, particularly on stereoselective variants, propose that this elimination occurs via a transient, hypervalent silicate (B1173343) intermediate formed in situ. organic-chemistry.org The structure of this intermediate is critical in dictating the stereochemical outcome of the final alkene product. organic-chemistry.org

Techniques like mass spectrometry, NMR, and IR spectroscopy are invaluable tools for detecting and characterizing such fleeting species. researchgate.netrecercat.cat While direct characterization of intermediates for this compound reactions is not extensively documented, the study of analogous systems provides a strong basis for their proposed structures and roles in the reaction mechanism.

Table 1: Proposed Reaction Intermediates in Reactions of Silylated Anilines

Reaction TypeProposed IntermediateMethod of Inference/CharacterizationReference
Aza-Peterson Olefinationβ-Amino silyl adduct / Hypervalent silicateProduct analysis, Stereochemical outcomes, Computational modeling researchgate.netorganic-chemistry.org
Catalytic Dehydrocoupling (Amine-Silane)Metal-amido and Metal-hydride complexesKinetic analysis, Mechanistic analogy to related systems bath.ac.ukacs.org
Cobalt-Catalyzed AminationCobalt(I)-amido complex, Cobalt(III) oxidative addition productAnalysis of catalyst resting state, Interception experiments rsc.org

Elucidation of Reaction Pathways and Rate-Determining Steps

For reactions involving this compound derivatives, several pathways have been proposed based on detailed mechanistic and kinetic studies.

Aza-Peterson Olefination Pathway: The aza-Peterson olefination provides a silicon-based alternative to the Wittig reaction for alkene synthesis. qub.ac.ukorganic-chemistry.org The pathway involves the nucleophilic addition of an α-silyl carbanion to an imine, forming a β-amino silyl intermediate. The stereochemical course of the reaction is determined at this stage and by the subsequent elimination step. organic-chemistry.org Studies have shown that the stereochemical outcome can be tuned; for example, N-aryl imines typically yield E-alkenes, whereas N-t-butanesulfinyl imines can produce Z-alkenes with high selectivity. organic-chemistry.org This selectivity is rationalized by a final syn-elimination step from a transient hypervalent silicate intermediate, with the initial diastereoselective addition being the critical factor. organic-chemistry.org In some variations, evidence for an autocatalytic cycle has also been reported. researchgate.net

Cobalt-Catalyzed Amination Pathway: In the cobalt(I)-catalyzed amination of aryl halides with lithium amides like LiN(SiMe₃)₂, which produces silylated anilines, the proposed pathway deviates from typical palladium-catalyzed mechanisms. The reaction is believed to proceed through a stepwise mechanism rather than a concerted process. rsc.org The catalytic cycle likely involves:

Formation of a cobalt(I)-amido resting state.

Oxidative addition of the aryl halide to the Co(I) center to form a Co(III) intermediate.

Reaction with another equivalent of the lithium amide.

Reductive elimination to release the arylamine product and regenerate the active Co(I) catalyst.

The observation that relative reaction rates are lower for electron-deficient substrates suggests that the reductive elimination step may be kinetically significant. rsc.org

Table 2: Elucidated Reaction Pathways and Rate-Determining Steps

ReactionKey Pathway StepsProposed Rate-Determining Step (RDS)Reference
Aza-Peterson Olefination1. Formation of α-silyl carbanion. 2. Nucleophilic addition to imine. 3. syn-Elimination from hypervalent silicate intermediate.Diastereoselective addition of the carbanion to the imine. organic-chemistry.org
Catalytic Amine-Silane Dehydrocoupling1. Formation of metal-amido intermediate. 2. σ-Bond metathesis with silane (B1218182). 3. Elimination of product and catalyst regeneration.σ-Bond metathesis involving the silane. bath.ac.uk
Cobalt-Catalyzed Amination1. Oxidative addition of aryl halide to Co(I)-amido complex. 2. Nucleophilic substitution/transmetalation. 3. Reductive elimination of the product.Potentially the reductive elimination step. rsc.org

Advanced Applications in Materials Science and Chemical Synthesis

4-Trimethylsilylaniline as a Precursor for Polymeric Materials

This compound and its derivatives, notably 4-Bromo-N,N-bis(trimethylsilyl)aniline, serve as key starting materials in the synthesis of advanced polymers. The presence of the silicon-containing moiety allows for the creation of hybrid organic-inorganic materials with tailored properties.

Research has identified derivatives of this compound as building blocks for functionalized organometallic polymers, including poly(ferrocenylsilane) (PFS). lookchem.comchemicalbook.comalfachemic.comscientificlabs.co.uk PFS are a class of main-chain organosilicon metallopolymers composed of alternating ferrocene (B1249389) and organosilane units. researchgate.net These polymers are synthesized through methods like the ring-opening polymerization (ROP) of silicon-bridged Current time information in Bangalore, IN.ferrocenophanes. researchgate.net The use of silylated aniline (B41778) derivatives in the synthetic pathway allows for the introduction of specific functionalities. lookchem.comchemicalbook.com

Poly(ferrocenylsilanes) exhibit a range of desirable characteristics, making them materials of significant interest. researchgate.netcmu.edu Depending on the substituents, they can be amorphous or crystalline and are noted for their redox-activity, and potential as precursors to nanostructured magnetic ceramics. researchgate.net The unique electronic and optical properties of these polymers make them suitable for applications in sensors and electronic devices. lookchem.com

The incorporation of silicon into polymer backbones is a well-established strategy for enhancing material properties. oclc.orgdokumen.pubmdpi.com this compound derivatives are instrumental in this field, serving as monomers for silicon-containing oligomers and copolymers. Specifically, 4-Bromo-N,N-bis(trimethylsilyl)aniline is employed in the synthesis of silicon-containing oligomeric poly(imido-amides) (PIAs). lookchem.comchemicalbook.comalfachemic.com These materials exhibit excellent thermal stability, chemical resistance, and robust mechanical properties, rendering them suitable for high-performance applications in the aerospace, automotive, and electronics industries. lookchem.com

A notable application involves the synthesis of the monomer bis(4-aminophenyl)diphenylsilane from 4-bromo-N,N-bis(trimethylsilyl)aniline. researchgate.net This monomer is then used to create polyimides. The inclusion of the tetrahedral triphenylsilane (B1312308) (TPS) geometry effectively suppresses intermolecular interactions, which enhances the polymer's solubility and improves its processability for techniques like spin-coating and ink-jet printing. researchgate.net This is a significant advantage for creating large-area electronic applications. researchgate.net

Table 1: Properties Enhanced by Silicon-Containing Copolymers Derived from this compound Precursors

Property EnhancedPolymer TypeRationalePotential Application
Thermal Stability Poly(imido-amides) (PIAs), PolyimidesThe strong Si-O and Si-C bonds in the polymer backbone increase the energy required for thermal decomposition. lookchem.comresearchgate.netAerospace components, high-temperature electronics. lookchem.comresearchgate.net
Processability/Solubility PolyimidesThe non-planar, tetrahedral geometry of silicon moieties disrupts polymer chain packing, increasing solubility in organic solvents. researchgate.netSpin-coating, ink-jet printing for large-area electronics. researchgate.net
Mechanical Properties Poly(imido-amides) (PIAs)The inorganic silicon component contributes to the rigidity and strength of the polymer matrix. lookchem.comAutomotive parts, durable electronic casings. lookchem.com
Chemical Resistance Poly(imido-amides) (PIAs)The stable silicon-oxygen backbone provides resistance to chemical attack. lookchem.comIndustrial coatings, chemical processing equipment. lookchem.com

Polymers derived from this compound precursors possess unique electronic and optical characteristics that make them candidates for advanced applications. lookchem.com The incorporation of silicon can influence the polymer's electronic structure; for instance, the σ-Si structure can interrupt extended π-conjugation. researchgate.net This interruption can lead to the creation of materials with wide band-gaps and high triplet energy, properties that are highly desirable for certain optoelectronic devices. researchgate.net

The development of conjugated polymers is crucial for devices like organic solar cells, LEDs, and field-effect transistors. mdpi.com The ability to tune the properties of these polymers through the inclusion of specific monomers is key. nsf.gov Silylated aniline derivatives provide a pathway to organometallic polymers and copolymers with redox-active properties and tailored electronic profiles, positioning them as valuable components in the field of materials for electronics and photonics. lookchem.comcas.cz

Role in the Synthesis of Specialty Organic Compounds and Intermediates

Beyond polymer science, this compound is a strategic building block for synthesizing complex organic molecules and high-value intermediates used in specialized fields.

The aniline substructure is a common motif in medicinal chemistry and is found in numerous pharmaceutical agents. umich.edu However, the metabolic pathway of some aniline-containing drugs can lead to toxicity. umich.edu This has driven research into new building blocks that can offer safer alternatives or provide novel synthetic routes. umich.edu

This compound and its derivatives serve as versatile intermediates in this context. lookchem.com Borylanilines, which can be synthesized from silylated aniline precursors, are valuable intermediates for constructing complex organic molecules. lookchem.comchemicalbook.com These molecules have potential applications in both the pharmaceutical and agrochemical industries, where complex heterocyclic and fluorinated compounds are often required. lookchem.comevonik.comkingchem.com The trimethylsilyl (B98337) group serves as a protecting or directing group that can be removed or transformed at a later synthetic stage, allowing for precise molecular construction.

This compound derivatives are key precursors in the synthesis of borylanilines, a class of compounds with significant potential in optoelectronics. lookchem.comchemicalbook.com Specifically, 4-Bromo-N,N-bis(trimethylsilyl)aniline is used to synthesize compounds such as 4-(dimesitylboryl)aniline. lookchem.comchemicalbook.comalfachemic.com

These borylanilines are of interest for their unique photophysical properties, which are crucial for the development of organic optoelectronic materials. researchgate.netjlu.edu.cn The interaction between the electron-donating aniline nitrogen and the electron-accepting boron center gives rise to intramolecular charge transfer characteristics, which are fundamental to the function of many organic electronic devices. rsc.org The precise control over molecular structure afforded by using silylated precursors is essential for tuning these properties.

Table 2: Specialty Compounds Derived from this compound Precursors

Compound ClassSpecific ExampleSynthetic Role of PrecursorApplication Area
Borylanilines 4-(dimesitylboryl)aniline4-Bromo-N,N-bis(trimethylsilyl)aniline is a key starting material for borylation reactions. lookchem.comchemicalbook.comOptoelectronic devices, organic synthesis intermediates.
Organosilane Monomers bis(4-aminophenyl)diphenylsilaneSynthesized via a bromo-lithium exchange from 4-bromo-N,N-bis(trimethylsilyl)aniline. researchgate.netMonomer for high-performance polyimides. researchgate.net
Pharmaceutical/Agrochemical Intermediates Complex heterocyclic structuresBorylanilines derived from silylated anilines serve as versatile building blocks. lookchem.comDrug discovery, crop protection. lookchem.com

Synthesis of Complex Heterocyclic Systems

The compound N,N-bis(trimethylsilyl)aniline, a close derivative of this compound, has proven to be an effective component in the catalytic synthesis of complex heterocyclic systems such as pyrroles. nih.govacs.org In a notable application, the combination of VCl₃(THF)₃ and N,N-bis(trimethylsilyl)aniline functions as an efficient catalyst for the [2+2+1] coupling reaction between alkynes and azobenzenes to yield multisubstituted pyrroles. nih.govacs.org

The proposed mechanism for this transformation involves several key steps where the silylated aniline plays a critical role. Initially, N,N-bis(trimethylsilyl)aniline serves as an imido source, reacting with the vanadium(III) chloride to generate a mono(imido)vanadium(III) species. This initiation step proceeds with the concomitant release of two equivalents of trimethylsilyl chloride (ClSiMe₃). Subsequently, this vanadium-imido intermediate reacts with azobenzene (B91143), leading to the cleavage of the N=N bond and the formation of a catalytically active bis(imido)vanadium(V) species. nih.govacs.org This active catalyst then orchestrates the [2+2+1] cycloaddition of two alkyne molecules and the nitrogen atoms derived from the azobenzene to construct the pyrrole (B145914) ring. nih.gov Kinetic studies support a mechanism involving bimetallic activation of the azobenzene by the mono(imido)vanadium(III) species as a key step in the catalytic cycle. acs.org

Furthermore, the influence of N,N-bis(trimethylsilyl)aniline as an additive has been observed in similar catalytic systems, indicating its broad utility in facilitating complex cyclizations. researchgate.net These catalytic oxidative amination reactions highlight how silylated anilines can be leveraged to create intricate heterocyclic scaffolds that are prevalent in pharmaceuticals and electronic materials. researchgate.net

Catalytic Applications of this compound Derivatives and Analogues

Derivatives and analogues of this compound are instrumental in the field of catalysis, serving as precursors to ligands for homogeneous systems and as foundational scaffolds for supported catalysts.

Design and Synthesis of Ligands for Homogeneous Catalysis

The aniline scaffold is a fundamental building block for a variety of ligands used in homogeneous catalysis. The trimethylsilyl group can act as a protecting group or be replaced to create more complex ligand structures. For instance, N,N-bis(trimethylsilyl)aniline is used in cobalt-catalyzed amination reactions, where it readily forms N,N-bis(trimethylsilyl)aniline complexes that can be hydrolyzed to aniline. rsc.org This demonstrates its role as a transferable amine source under catalytic conditions.

Aniline and its substituted variants, such as 2,4,6-trimethylaniline, are key precursors for diimine ligands. These are synthesized through the condensation of the aniline with glyoxal (B1671930) and are employed in coordination chemistry and catalysis. wikipedia.org Moreover, N-Trimethylsilylaniline itself is a documented precursor for the synthesis of specialized cyclopropenium catalysts. The versatility of the aniline core allows for the modular synthesis of ligands with tailored steric and electronic properties, including N-heterocyclic carbenes (NHCs), which are crucial in a wide array of catalytic reactions. rsc.orgwikipedia.org

Table 1: Ligands Derived from Aniline Scaffolds
Ligand TypeAniline Precursor ExampleSynthesis MethodApplication in Catalysis
Diimine Ligands2,4,6-trimethylanilineCondensation with glyoxalHomogeneous Catalysis, Coordination Chemistry
N-Heterocyclic Carbenes (NHCs)Aniline derivativesMulti-step synthesis involving aniline as a starting blockCross-coupling reactions, Metathesis
Silylated AminesN,N-bis(trimethylsilyl)anilineReaction of aniline with silyl (B83357) chloridesCobalt-catalyzed amination
Cyclopropenium CatalystsN-TrimethylsilylanilineReaction with cyclopropenium saltsVarious organic transformations

Development of Supported Catalysts Derived from this compound Scaffolds

While direct use of this compound to create supported catalysts is not widely documented, the broader aniline scaffold is pivotal in developing heterogeneous catalytic systems. In this approach, the aniline derivative is part of a larger molecular structure that is then immobilized on a solid support, combining the benefits of homogeneous and heterogeneous catalysis.

Recent research has focused on anchoring catalytic species onto supports using linkers derived from aniline. For example, a copper-supported catalyst has been developed using a modified magnetic carrageenan biopolymer. This system facilitates the synthesis of 1,2,3-triazole derivatives from various aniline derivatives in a "click" reaction, offering high efficiency, easy catalyst recovery via an external magnet, and adherence to green chemistry principles. rsc.org

Applications in Photothermal and Electrocatalysis

The aniline structural motif is central to the development of electroactive and photoactive materials. Polyaniline, a polymer derived directly from the aniline monomer, and its derivatives are extensively studied for their electrochemical properties and applications in electrocatalysis. pku.edu.cnmdpi.comdigitellinc.com These polymers exhibit high conductivity and redox activity, making them suitable for use as electrode materials and electrocatalysts. mdpi.comacs.org For instance, membranes made from polyaniline derivatives have been shown to enhance the catalytic activity for isopropanol (B130326) oxidation when modified with platinum. pku.edu.cn Ladder-type polyaniline derivatives have demonstrated exceptional electrochemical stability, which is crucial for applications in energy storage and electrochromic devices. rsc.org

In the realm of light-based applications, derivatives of silylated anilines are used to construct complex photosensitive molecules. Specifically, 4-Bromo-N,N-bis(trimethylsilyl)aniline serves as a key precursor in the synthesis of hydrophilic conjugated porphyrin dimers. These dimers are designed for use in photodynamic therapy (PDT), a treatment where a photosensitizer generates reactive oxygen species upon light activation to destroy target cells. dovepress.com While distinct from photothermal therapy (PTT), which relies on converting light to heat, PDT shares the fundamental principle of using light to induce a therapeutic effect. nih.govnih.gov The use of aniline-derived scaffolds to create such photoactive molecules underscores their importance in developing advanced therapeutic agents.

Functionalization Strategies for Advanced Materials Utilizing this compound

The organosilane nature of this compound makes it an ideal candidate for the covalent modification of material surfaces, particularly those rich in hydroxyl groups, such as silica (B1680970) and metal oxides.

Surface Functionalization of Nanomaterials and Interfaces

The surface modification of nanomaterials is critical for preventing aggregation, improving dispersion in polymer matrices, and introducing specific functionalities. wiley-vch.de Organosilanes, including this compound and its analogues, are widely used for this purpose through a process known as silanization. bohrium.comresearchgate.net This method involves the reaction of the silane (B1218182) with surface hydroxyl (-OH) groups present on materials like silica, alumina, and carbon nanotubes. bohrium.comresearchgate.netnih.gov The reaction, often a hydrolysis and condensation process, results in the formation of stable, covalent Si-O-surface bonds. nih.govnih.gov

For example, silica nanoparticles can be surface-modified by co-hydrolysis with tetraethylorthosilicate (TEOS) and various functional organosilanes, such as those containing amine groups (e.g., aminopropyltriethoxysilane, an analogue of this compound). nih.govunam.mx This process effectively coats the nanoparticle surface with desired functional groups. The introduction of amine groups, for instance, can alter the surface charge and provide reactive sites for the subsequent conjugation of biomolecules or other chemical entities. nih.govunam.mx This strategy has been used to reduce the aggregation of nanoparticles and minimize their non-specific binding in bioanalytical applications. nih.gov The general applicability of silanization makes it a powerful tool for tailoring the interface between nanoparticles and their surrounding environment, thereby enhancing the performance of advanced composite materials. wiley-vch.debohrium.com

Development of Chemosensors and Sensing Materials

The unique electronic and structural characteristics of this compound have positioned it as a valuable building block in the design and fabrication of advanced chemosensors and sensing materials. The interplay between the electron-donating aniline group and the silicon-based functional group allows for the development of sensors with high sensitivity and selectivity for a variety of analytes. Research in this area has particularly focused on leveraging these properties for the detection of nitroaromatic compounds and other environmentally or biologically significant molecules.

The fundamental principle behind the use of this compound in chemosensors often involves modulating its photophysical properties, such as fluorescence, in the presence of a target analyte. nih.gov The electron-rich aniline core can act as a recognition site, interacting with electron-deficient analytes. This interaction can lead to a change in the electronic state of the molecule, resulting in a detectable signal, most commonly fluorescence quenching. nih.gov

The trimethylsilyl group plays a crucial role in enhancing the performance of these sensing materials. It can improve the solubility of the sensor molecule in organic solvents, which is advantageous for solution-based sensing applications and for the processing of sensing films. lookchem.com Furthermore, the silyl group can influence the photostability of the sensor and can be a site for further functionalization, allowing for the covalent attachment of the sensor molecule to surfaces or polymer backbones. rsc.org This versatility enables the creation of robust and reusable sensing platforms.

A significant application of aniline-based chemosensors is in the detection of nitroaromatic compounds, which are common components of explosives. researchgate.net The electron-donating nature of the aniline moiety facilitates strong interactions with the electron-withdrawing nitro groups of these analytes through a photoinduced electron transfer (PET) mechanism, leading to fluorescence quenching. nih.govmdpi.com While direct studies on this compound for this specific application are emerging, the principles established with other aniline derivatives are directly applicable.

Computational studies have also shed light on the potential of silyl-functionalized aniline derivatives in sensor development. For instance, density functional theory (DFT) calculations on related silyl-capped amino tolanes have been used to investigate their electronic and optical properties and to predict their sensing capabilities towards specific analytes like ammonia (B1221849). analis.com.my These theoretical approaches are invaluable for the rational design of new chemosensors based on the this compound scaffold.

The development of sensing materials based on this compound can also involve its incorporation into polymeric structures. As a monomer, it can be polymerized or co-polymerized to create materials with a high density of sensing sites. lookchem.com These polymeric sensors can be fabricated into thin films or nanofibers, increasing the surface area available for interaction with the analyte and thereby enhancing the sensitivity of the sensor. researchgate.net

Research Findings on Aniline and Silyl-Based Chemosensors

The following table summarizes key findings from research on chemosensors that utilize aniline derivatives or silyl functionalization, providing a basis for the potential applications of this compound in this field.

Analyte DetectedSensing Material/PlatformSensing MechanismKey Findings
Nitroaromatic CompoundsPolyaniline (PANI)-Ag compositeFluorescence quenchingThe composite acts as a fluorophore, and the nitro groups of the analytes act as electron acceptors, quenching the fluorescence. mdpi.com
Nitroaromatic CompoundsTriphenylamine (B166846) carboxylic acidsFluorescence quenchingThe electron-rich triphenylamine core interacts with electron-deficient nitroaromatics, leading to efficient fluorescence quenching. nih.gov
Nitroaromatic CompoundsPyrene and Anthracene-based compounds with amine groupsStatic and dynamic fluorescence quenchingSelective sensing of 4-nitroaniline (B120555) was observed, attributed to its hyperpolarizability. nih.gov
AmmoniaSilyl-capped amino tolane (computational study)---DFT calculations were used to investigate the electronic and optical properties for potential ammonia sensing. analis.com.my
Various AnalytesFunctionalized carbon nanotubesAlteration of electrochemical propertiesCovalent and non-covalent functionalization of CNTs, including silanation, can be used to create selective chemical sensors. rsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Trimethylsilylaniline, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves silylation of aniline derivatives using trimethylsilyl chloride (TMSCl) in anhydrous conditions. A common approach includes refluxing aniline with TMSCl in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) under nitrogen atmosphere .
  • Purity Verification : Characterize via 1H^1H-NMR (trimethylsilyl protons at δ 0.1–0.3 ppm) and GC-MS. Confirm identity using InChIKey cross-referenced with NIST Chemistry WebBook entries .

Q. How does the steric bulk of the trimethylsilyl group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The trimethylsilyl group acts as a strong electron-donating substituent, directing electrophiles to the para position. However, steric hindrance may reduce reaction rates. Comparative kinetic studies using nitration or halogenation under controlled conditions (e.g., HNO3_3/H2_2SO4_4 for nitration) can quantify reactivity shifts vs. unsubstituted aniline .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR for silyl protons; 29Si^{29}Si-NMR for silicon environment (δ −10 to −20 ppm).
  • IR : Si-C stretching vibrations at ~1250 cm1^{-1}.
  • Mass Spectrometry : Parent ion at m/z 179 (C9_9H15_{15}NSi+^+) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the trimethylsilyl group on this compound’s stability and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model charge distribution, HOMO-LUMO gaps, and transition states. Compare with experimental data (e.g., Hammett substituent constants) to validate predictions .
  • Example : Calculate Mulliken charges to assess electron density at the amino group and predict regioselectivity in cross-coupling reactions.

Q. What strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Methodological Answer : Contradictions may arise from solvent polarity or trace impurities. Conduct controlled stability studies:

  • Experimental Design : Expose the compound to H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) vs. O2_2/light. Monitor degradation via HPLC and identify byproducts (e.g., silanol or quinone formation) .
  • Data Analysis : Use Arrhenius plots to model degradation kinetics under varying pH and temperature.

Q. How does this compound function as a protecting group in multi-step organic syntheses?

  • Methodological Answer : The silyl group protects amines during harsh reactions (e.g., Grignard or lithiation). Deprotection requires fluoride sources (e.g., TBAF) or acidic conditions. Case study: Use in synthesizing 5-tritylisatin, where the silyl group prevents unwanted side reactions at the aniline nitrogen .

Methodological Recommendations

  • Synthetic Optimization : Vary solvent polarity (e.g., DMF vs. THF) to improve yield in silylation reactions .
  • Data Validation : Cross-reference experimental spectra with NIST Standard Reference Database entries to minimize errors .
  • Contradiction Analysis : Apply TRIZ principles (e.g., separation in time/space) to troubleshoot conflicting stability results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.